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Compound of Interest

Compound Name: Euphorbol

Cat. No.: B12298501 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of Euphorbol

This technical guide provides an in-depth overview of the spectroscopic data for euphorbol, a
tetracyclic triterpenoid alcohol of the euphane series. Due to its close structural relationship

and frequent co-occurrence with euphol (a tirucallane-type isomer), spectroscopic data for

euphol is extensively referenced and presented here as a close analogue. This document is

intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data
The structural elucidation of euphorbol and its isomers is heavily reliant on a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework

of the molecule. The following tables summarize the chemical shifts (δ) in parts per million

(ppm) for euphol, a close structural isomer of euphorbol. The data is typically recorded in

deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Euphol
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 3.22 dd 11.7, 4.5

H-24 5.18 t 7.1

Methyls 0.75 - 1.67 s, d

Table 2: ¹³C NMR Spectroscopic Data for Euphol[1]

Carbon
Chemical Shift (δ,

ppm)
Carbon

Chemical Shift (δ,

ppm)

C-1 35.4 C-16 28.3

C-2 28.0 C-17 49.9

C-3 79.2 C-18 15.8

C-4 39.2 C-19 20.4

C-5 51.2 C-20 36.1

C-6 19.2 C-21 19.1

C-7 28.0 C-22 35.7

C-8 134.3 C-23 25.0

C-9 133.8 C-24 125.4

C-10 37.5 C-25 131.1

C-11 21.7 C-26 17.9

C-12 31.1 C-27 25.9

C-13 44.3 C-28 28.2

C-14 50.2 C-29 15.7

C-15 30.0 C-30 24.9
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Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

euphorbol. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

Table 3: Mass Spectrometry Data for Euphol[1][2]

Technique Ionization Mode
Molecular Ion

(m/z)

Key Fragments

(m/z)

Molecular

Formula

ESI-MS Positive 427 [M+H]⁺ 409 [M+H-H₂O]⁺ C₃₀H₅₀O

APCI(+)-FT-ICR

MS
Positive 426.38567 [M]⁺˙ - C₃₀H₅₀O

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of euphorbol is characterized by the following absorption bands.

Table 4: Infrared (IR) Spectroscopy Data for Euphol

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3613 O-H Stretching (hydroxyl group)

~2960-2850 C-H Stretching (alkane)

~1640 C=C Stretching (alkene)

~1375 C-H Bending (methyl/methylene)

~1020 C-O Stretching (alcohol)

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

The following are generalized methodologies for the key experiments.
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Isolation of Euphorbol
Euphorbol is typically isolated from the latex or extracts of various Euphorbia species.[2] A

general procedure involves:

Extraction: The plant material is extracted with a suitable organic solvent such as hexane or

a mixture of dichloromethane and methanol.[2]

Chromatography: The crude extract is subjected to column chromatography over silica gel.

[3]

Purification: Fractions containing euphorbol are further purified using techniques like High-

Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

NMR Spectroscopy
Sample Preparation: A few milligrams of purified euphorbol are dissolved in a deuterated

solvent, typically CDCl₃, and transferred to an NMR tube.

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[1]

¹H NMR: Standard proton spectra are acquired to determine the chemical shifts and coupling

constants of the hydrogen atoms.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of

all carbon atoms in the molecule. Two-dimensional NMR experiments such as COSY, HSQC,

and HMBC are often used for complete structural assignment.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or coupled with a chromatographic system like GC-MS or LC-MS.[2][3]

Ionization: Depending on the instrument, various ionization techniques can be used,

including Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

[2] Electron Ionization (EI) is common in GC-MS.[3]
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Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio,

providing the molecular weight and fragmentation pattern.

IR Spectroscopy
Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt

plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Biosynthetic Pathway
Euphorbol is biosynthesized through the mevalonate pathway, starting from acetyl-CoA. The

following diagram illustrates the key steps leading to the formation of the euphane skeleton.

Acetyl-CoA Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Squalene 2,3-Oxidosqualene Protosteryl Cation
Cyclization

Euphol/Euphorbol
Rearrangement & Deprotonation

Click to download full resolution via product page

Caption: Biosynthetic pathway of euphol/euphorbol from Acetyl-CoA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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